molecular formula C15H11N3O2S2 B1227384 2-(6-Imidazo[2,1-b]thiazolyl)acetic acid 1,3-benzothiazol-2-ylmethyl ester

2-(6-Imidazo[2,1-b]thiazolyl)acetic acid 1,3-benzothiazol-2-ylmethyl ester

Cat. No. B1227384
M. Wt: 329.4 g/mol
InChI Key: ODXZMIYAIOAUCQ-UHFFFAOYSA-N
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Description

2-(6-imidazo[2,1-b]thiazolyl)acetic acid 1,3-benzothiazol-2-ylmethyl ester is a member of benzothiazoles.

Scientific Research Applications

Synthesis and Pharmacological Activity

  • A range of ethyl imidazo[2,1-b]thiazole-6- and imidazo[2,1-b]benzothiazole-2-acetates, including the mentioned compound, were synthesized. These compounds have been evaluated for anti-inflammatory activity (Abignente et al., 1976).
  • Another study synthesized imidazo[2,1-b]benzothiazole carboxylic and acetic acids, testing them for anti-inflammatory, analgesic, and ulcerogenic activities (Grandolini et al., 1993).

Anti-Inflammatory and Analgesic Properties

  • Research on imidazo[2,1-b]benzothiazoles, including 2-(6-Imidazo[2,1-b]thiazolyl)acetic acid derivatives, explored their synthesis and anti-inflammatory properties. Some derivatives showed significant effects in various assays like the carrageenin-induced paw edema and capillary permeability inhibition assays (El-Shorbagi et al., 1989).

Structure-Activity Relationships (SAR)

  • A study investigating the SAR of imidazo[2,1-b]benzothiazole acids and related compounds found that these compounds have potential as anti-inflammatory and analgesic drugs with low side effects (Palagiano et al., 1996).

Chemical Properties and Biological Activity

  • Research has also been conducted on the chemical properties of ethyl esters of similar compounds, demonstrating biological activities like fungicidal, antimicrobial, and antiarrhythmic effects (Anisimova et al., 2011).

Antimicrobial and Antitumor Activities

  • Synthesis of novel imidazo[2,1-b][1,3,4]thiadiazole derivatives, including those with benzothiazole groups, has shown promising antileishmanial and antibacterial activities (Er et al., 2019).
  • Another study focused on the synthesis of imidazo[2,1-b]thiazole-5-carboxylic acids and their esters, but these compounds did not exhibit significant antitumor activity (Andreani et al., 1983).

properties

Product Name

2-(6-Imidazo[2,1-b]thiazolyl)acetic acid 1,3-benzothiazol-2-ylmethyl ester

Molecular Formula

C15H11N3O2S2

Molecular Weight

329.4 g/mol

IUPAC Name

1,3-benzothiazol-2-ylmethyl 2-imidazo[2,1-b][1,3]thiazol-6-ylacetate

InChI

InChI=1S/C15H11N3O2S2/c19-14(7-10-8-18-5-6-21-15(18)16-10)20-9-13-17-11-3-1-2-4-12(11)22-13/h1-6,8H,7,9H2

InChI Key

ODXZMIYAIOAUCQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)COC(=O)CC3=CN4C=CSC4=N3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(6-Imidazo[2,1-b]thiazolyl)acetic acid 1,3-benzothiazol-2-ylmethyl ester
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2-(6-Imidazo[2,1-b]thiazolyl)acetic acid 1,3-benzothiazol-2-ylmethyl ester
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2-(6-Imidazo[2,1-b]thiazolyl)acetic acid 1,3-benzothiazol-2-ylmethyl ester
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2-(6-Imidazo[2,1-b]thiazolyl)acetic acid 1,3-benzothiazol-2-ylmethyl ester
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2-(6-Imidazo[2,1-b]thiazolyl)acetic acid 1,3-benzothiazol-2-ylmethyl ester
Reactant of Route 6
2-(6-Imidazo[2,1-b]thiazolyl)acetic acid 1,3-benzothiazol-2-ylmethyl ester

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